![molecular formula C23H23N3O3 B2864792 N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872849-26-8](/img/structure/B2864792.png)
N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
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Overview
Description
“N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also contains a pyrrolidine ring, which is a type of nitrogen-containing five-membered ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the pyrrolidine ring, and the attachment of these rings to the rest of the molecule. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The indole and pyrrolidine rings would contribute significantly to the three-dimensional structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole and pyrrolidine rings could affect its solubility, stability, and reactivity .Scientific Research Applications
Pharmacological Characterization and Potential Therapeutic Applications
Research has explored the pharmacological properties and potential therapeutic applications of related compounds, including their activity on kappa-opioid receptors. For instance, studies have identified compounds with high affinity for kappa-opioid receptors, demonstrating selectivity and potential for treating conditions such as depression and addiction disorders (Grimwood et al., 2011). These findings suggest a pathway for the development of new treatments utilizing compounds with structural similarities to N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide.
Synthesis and Chemical Properties
Several studies have focused on the synthesis and evaluation of compounds with related structures, highlighting their chemical properties and potential as kappa-opioid agonists. For example, compounds synthesized for their potent and selective kappa-opioid agonistic activities were described, with variations in the substituent at specific positions affecting their biological activity (Barlow et al., 1991). These research efforts contribute to understanding the structural and functional relationships of such compounds, aiding in the design of new molecules with desired pharmacological profiles.
Antimicrobial Activity
A series of derivatives structurally related to N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide were synthesized and evaluated for their antimicrobial properties. Certain compounds showed promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015). This suggests that modifications to the core structure of N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide could yield new antimicrobial agents.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-16-8-2-4-10-19(16)24-23(29)22(28)18-14-26(20-11-5-3-9-17(18)20)15-21(27)25-12-6-7-13-25/h2-5,8-11,14H,6-7,12-13,15H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTXJBHQHVCDDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |
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